1,2,3,4,5,6,7,8,9,10-Decahydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is a saturated hydrocarbon derived from anthracene It is characterized by the addition of hydrogen atoms to the aromatic rings of anthracene, resulting in a fully hydrogenated structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 5\text{H}2 \rightarrow \text{C}{14}\text{H}_{24} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using large reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Further reduction of the compound can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated decahydroanthracene derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene exerts its effects depends on the specific reaction or application. In hydrogenation reactions, the compound acts as a hydrogen donor, facilitating the addition of hydrogen atoms to other molecules. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules.
Comparison with Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester: A similar compound with additional functional groups.
Uniqueness: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is unique due to its fully hydrogenated structure, which imparts distinct chemical properties compared to its partially hydrogenated or functionalized counterparts
Properties
CAS No. |
3485-60-7 |
---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decahydroanthracene |
InChI |
InChI=1S/C14H20/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H2 |
InChI Key |
YUHZADLCZUSUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(C2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.